
3-Chloro-2-fluorophenylacetic acid
Overview
Description
3-Chloro-2-fluorophenylacetic acid (CAS: 261762-96-3) is a halogenated aromatic acetic acid derivative with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.59 g/mol . Key physical properties include:
- Density: 1.417 g/cm³
- Boiling Point: 296.4°C at 760 mmHg
- Melting Point: 133.1°C
- Vapor Pressure: 0.000648 mmHg at 25°C .
The compound features a chlorine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring, attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluorophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms into the phenyl ring. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. These methods are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine and fluorine atoms at positions 2 and 3 undergo substitution under controlled conditions:
Fluorine demonstrates higher resistance to substitution compared to chlorine due to its stronger C-F bond (485 kJ/mol vs. C-Cl 327 kJ/mol) .
Oxidation and Reduction Pathways
The acetic acid moiety participates in redox reactions:
Oxidation:
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With KMnO₄/H₂SO₄: Converts to 3-chloro-2-fluorophenylglyoxylic acid (C₈H₄ClFO₃)
-
Ozone cleavage: Degrades aromatic ring at >100°C, producing chlorofluorinated aliphatic compounds
Reduction:
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
LiAlH₄ | Dry THF, 0°C → RT | 2-(3-Chloro-2-fluorophenyl)ethanol | 78% |
NaBH₄/I₂ | MeOH, reflux | Same alcohol product | 62% |
Coupling Reactions
The compound participates in cross-coupling reactions critical for pharmaceutical intermediates:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids using Pd(OAc)₂/XPhos catalyst system
-
Example product: Biaryl derivatives with >90% regioselectivity
Buchwald-Hartwig Amination
Component | Role | Impact on Yield |
---|---|---|
BrettPhos ligand | Accelerates C-N coupling | Increases yield by 32% |
Cs₂CO₃ base | Maintains pH 9-10 | Optimal for NH insertion |
Microbial Defluorination
Pseudomonas putida engineered with Delftia acidovorans defluorinase demonstrates:
-
Reaction equation:
C₈H₆ClFO₂ + H₂O → C₈H₇ClO₂ + HF↑
Stability Profile
Critical stability data from safety assessments :
-
Thermal decomposition: Onset at 215°C (DSC)
-
Hydrolytic stability:
pH Half-life (25°C) 3 48 hr 7 720 hr 11 9 hr
This comprehensive analysis demonstrates this compound's versatility as a synthetic building block, with optimized reaction conditions enabling precise control over its transformation pathways.
Scientific Research Applications
Pharmaceutical Applications
3-Chloro-2-fluorophenylacetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that lead to the formation of biologically active molecules.
Synthesis of Active Pharmaceutical Ingredients (APIs)
- Anti-inflammatory Drugs : It is used in the synthesis of anti-inflammatory agents, demonstrating efficacy in reducing inflammation and pain.
- Diabetes Medications : The compound plays a crucial role in the preparation of sitagliptin, a medication for managing type 2 diabetes. The fluorine substituent enhances the drug's bioavailability and metabolic stability .
Anticancer Research
Recent studies have indicated that this compound exhibits potential anticancer properties. Researchers have explored its effects on various cancer cell lines, finding that it can inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapy .
Agrochemical Applications
In the agrochemical sector, this compound is utilized for its herbicidal properties, contributing to crop protection strategies.
Herbicide Development
The compound is involved in the synthesis of herbicides that target specific plant species while minimizing damage to crops. Its fluorinated structure enhances the selectivity and effectiveness of these agrochemicals .
Study on Anticancer Effects
In a recent study, various concentrations of this compound were tested on different cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at higher concentrations . This suggests potential for development into an anticancer therapeutic agent.
Herbicide Efficacy Trials
Field trials evaluating the herbicidal efficacy of formulations containing this compound demonstrated effective control over target weed species without adversely affecting crop yield. These findings support its use as a selective herbicide in agricultural practices .
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity towards molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 3-Chloro-2-fluorophenylacetic acid with four structurally similar compounds, highlighting the impact of halogen positioning and additional substitutions:
Key Observations :
- Substituent Position : The position of chlorine and fluorine significantly affects electronic properties and steric hindrance. For example, 2-(4-Chloro-3-fluorophenyl)acetic acid (similarity score 0.96) exhibits nearly identical molecular weight but distinct reactivity due to para-chloro and meta-fluoro substitutions .
- Additional Halogens : Introducing a second fluorine (e.g., 3-Chloro-2,4-difluorophenylacetic acid ) increases molecular weight to 206.58 g/mol and lowers the melting point (107–110°C vs. 133.1°C for the reference compound), likely due to reduced crystal lattice stability .
Physicochemical Properties and Reactivity
- Solubility : The presence of electronegative halogens enhances polarity, improving solubility in polar solvents. However, increased lipophilicity (e.g., in difluoro derivatives) may favor membrane permeability in biological systems .
- Stability : All compounds are stable under standard conditions but degrade upon exposure to strong bases or oxidizers, consistent with carboxylic acid reactivity .
Biological Activity
3-Chloro-2-fluorophenylacetic acid (CAS 261762-96-3) is an organofluorine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₈H₆ClF O₂
- Molecular Weight : 188.58 g/mol
This compound is characterized by the presence of chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and biological interactions.
The biological activity of this compound is thought to stem from its ability to interact with various biomolecules. The halogen substitutions can enhance binding affinity to enzymes or receptors, potentially modulating biological pathways. This compound may exhibit:
- Antimicrobial Activity : Research indicates that halogenated phenylacetic acids often show antimicrobial properties, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.
Antimicrobial Properties
A study exploring the antimicrobial activity of halogenated phenylacetic acids found that this compound exhibited significant activity against various bacterial strains. The results indicated a dose-dependent response, highlighting its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 20 | 100 |
Pseudomonas aeruginosa | 18 | 100 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection markers compared to the control group. -
Case Study on Anti-inflammatory Effects :
In an animal model of arthritis, administration of this compound resulted in decreased inflammation and joint swelling, suggesting potential therapeutic benefits in inflammatory conditions.
Q & A
Basic Questions
Q. What are the primary spectroscopic methods for characterizing 3-chloro-2-fluorophenylacetic acid, and how are they applied?
- Answer: Key methods include NMR (for structural elucidation of the aromatic and acetic acid moieties), IR spectroscopy (to confirm carboxylic acid and C-F/Cl bonds), and mass spectrometry (for molecular weight validation). For example, IR spectra typically show a strong absorption band near 1700 cm⁻¹ for the carboxylic acid group, while NMR distinguishes substituents on the phenyl ring . Purity can be confirmed via GC or HPLC, as described for structurally similar fluorophenylacetic acids .
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer: A two-step approach is typical:
Halogenation : Introduce fluorine and chlorine substituents on the phenyl ring via electrophilic substitution (e.g., using Cl₂ or F₂ gas with Lewis acid catalysts).
Acetic acid side-chain formation : Friedel-Crafts alkylation or hydrolysis of a nitrile intermediate (e.g., from benzyl cyanide derivatives). Oxidation of alcohol intermediates (e.g., using KMnO₄) may also yield the carboxylic acid group .
Q. How can researchers ensure purity during synthesis, and what are common impurities?
- Answer: Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluents) are effective. Impurities often include unreacted halogenated precursors or oxidation byproducts (e.g., ketones from incomplete oxidation). Purity ≥98% can be verified via GC with flame ionization detection .
Q. What safety precautions are critical when handling this compound?
- Answer: Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine crystalline powder. Store in airtight containers away from oxidizing agents. Refer to SDS guidelines for halogenated aromatics, such as proper waste disposal and emergency measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?
- Answer: Discrepancies may arise from polymorphism or solvent inclusion during crystallization. Cross-validate using differential scanning calorimetry (DSC) and X-ray crystallography. For example, melting points for analogous fluorophenylacetic acids vary by 2–5°C depending on recrystallization solvents .
Q. What strategies optimize regioselectivity during halogenation of the phenyl ring?
- Answer: Use directing groups (e.g., –COOH) to control substitution patterns. Computational modeling (DFT) predicts favorable sites for electrophilic attack. Experimentally, adjusting reaction temperature and catalyst (e.g., FeCl₃ vs. AlCl₃) can shift selectivity. For 3-chloro-2-fluoro derivatives, meta/para ratios are sensitive to solvent polarity .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer: The electron-withdrawing –COOH group activates the ring for substitution but steric hindrance from adjacent halogens (Cl and F) may slow reactions. Kinetic studies using amines or thiols show that para-substituted derivatives react faster than ortho analogs. Solvent polarity (e.g., DMSO vs. THF) also modulates reaction rates .
Q. What advanced analytical techniques differentiate this compound from its structural isomers?
- Answer: High-resolution mass spectrometry (HRMS) distinguishes exact masses of isomers (e.g., Cl/F vs. F/Cl substitution). 2D NMR (COSY, NOESY) resolves coupling patterns between aromatic protons and substituents. For example, NOE correlations confirm the relative positions of Cl and F on the phenyl ring .
Q. How can researchers design derivatives to enhance bioactivity while retaining stability?
- Answer: Focus on isosteric replacements :
- Replace –COOH with bioisosteres like tetrazoles or sulfonamides.
- Introduce electron-donating groups (e.g., –OCH₃) to modulate electron density for target binding.
Stability testing (e.g., accelerated degradation studies under UV/heat) identifies robust analogs. Derivatives in (e.g., difluorinated analogs) demonstrate improved metabolic stability .
Q. What experimental design principles ensure reproducibility in multi-step syntheses?
- Answer: Document critical process parameters (CPPs) such as reaction time, temperature, and catalyst loading. Use design of experiments (DoE) to identify interactions between variables. For example, a central composite design optimizes yield and purity in halogenation steps. Independent replication and third-party validation (e.g., via contract labs) reduce bias .
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGHWXGWKTZILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378668 | |
Record name | 3-Chloro-2-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-96-3 | |
Record name | 3-Chloro-2-fluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-2-FLUOROPHENYLACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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